molecular formula C13H16ClNO3S B2540200 1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 2138227-11-7

1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B2540200
CAS No.: 2138227-11-7
M. Wt: 301.79
InChI Key: IADYPNRGHMKCPI-UHFFFAOYSA-N
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Description

1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a chemical compound with the molecular formula C13H16ClNO3S and a molecular weight of 301.79 g/mol . This compound is known for its unique structure, which includes a tetrahydroquinoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the acetylation of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline followed by sulfonylation with chlorosulfonic acid . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The pathways involved in its biological activity are still under investigation, but its ability to modify proteins suggests it could affect various cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride stands out due to its unique combination of a tetrahydroquinoline core and a sulfonyl chloride group. Similar compounds include:

Properties

IUPAC Name

1-acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c1-9(16)15-7-6-13(2,3)11-8-10(19(14,17)18)4-5-12(11)15/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADYPNRGHMKCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C2=C1C=CC(=C2)S(=O)(=O)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138227-11-7
Record name 1-acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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